

Picolinic Acid-d4: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Picolinic acid-d4*

Cat. No.: *B1456415*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of **picolinic acid-d4**. This deuterated analog of picolinic acid serves as a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

Picolinic acid-d4, also known as 2-Pyridine-d4-carboxylic acid, is a stable isotope-labeled version of picolinic acid where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling makes it readily distinguishable from its endogenous counterpart by mass spectrometry without significantly altering its chemical behavior.

Property	Value	Reference
Molecular Formula	C ₆ HD ₄ NO ₂	[1]
Molecular Weight	127.13 g/mol	[1]
CAS Number	284487-61-2	
Appearance	White to off-white solid	[2]
Melting Point	139-142 °C	[1]
Purity (Isotopic)	≥98 atom % D	
Solubility	Soluble in DMSO and water. In DMSO, solubility is reported to be 100 mg/mL (786.53 mM), and in water, it is ≥ 50 mg/mL (393.27 mM).	[2]
Storage	Store at room temperature. For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months.	[2]

Spectroscopic Data

While specific spectra for **picolinic acid-d₄** are not widely published, the following provides expected characteristics based on the structure and data for the unlabeled compound.

- ¹H NMR:** The proton NMR spectrum is expected to show a significant reduction in signals in the aromatic region compared to unlabeled picolinic acid due to the deuterium substitution on the pyridine ring. The carboxylic acid proton signal would still be present.
- ¹³C NMR:** The carbon-13 NMR spectrum of **picolinic acid-d₄** would be similar to that of picolinic acid, with slight shifts possible due to the isotopic effect of deuterium. The characteristic signals for the carboxyl group and the pyridine ring carbons would be

observed. For unlabeled picolinic acid in CDCl_3 , representative shifts are δ 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 ppm.[3]

- **Mass Spectrometry:** The mass spectrum of **picolinic acid-d4** will show a molecular ion peak (M^+) at m/z 127, which is 4 mass units higher than that of unlabeled picolinic acid (m/z 123). The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the carboxyl group. In LC-MS/MS analysis, the precursor ion is 128 m/z , and the product ion is 82 m/z .
- **Infrared (IR) Spectroscopy:** The IR spectrum of **picolinic acid-d4** will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm^{-1}) compared to the C-H stretching vibrations (around 3000-3100 cm^{-1}) of the unlabeled compound. The spectrum for unlabeled picolinic acid shows broad absorption between 2607 and 2152 cm^{-1} indicative of O-H...N intermolecular hydrogen bonding.[4][5]

Experimental Protocols

General Synthesis Approach

While a specific detailed protocol for the synthesis of **picolinic acid-d4** is not readily available in the searched literature, a general approach would involve the deuteration of pyridine followed by carboxylation. One possible route could be the H-D exchange of pyridine using a deuterium source like D_2O under acidic or basic conditions, or with a deuterated solvent and a suitable catalyst. The resulting deuterated pyridine can then be carboxylated at the 2-position. For instance, the synthesis of unlabeled picolinic acid can be achieved by the oxidation of 2-picoline or the hydrolysis of 2-cyanopyridine.[6] Adapting these methods with deuterated starting materials or reagents would yield **picolinic acid-d4**. Purification would typically be carried out by recrystallization or column chromatography.

Quantitative Analysis using LC-MS/MS

Picolinic acid-d4 is commonly used as an internal standard for the accurate quantification of picolinic acid in biological samples. The following is a general protocol based on a published method.

1. Sample Preparation:

- To a known volume of the biological sample (e.g., plasma, serum), add a known amount of **picolinic acid-d4** solution in a suitable solvent (e.g., methanol).
- Precipitate proteins by adding a precipitating agent (e.g., perchloric acid).
- Centrifuge the sample to pellet the precipitated proteins.
- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) containing a suitable buffer.
- Flow Rate: Optimized for the column dimensions.
- Injection Volume: Typically 5-20 μL .
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
- Multiple Reaction Monitoring (MRM):
- Picolinic Acid: Monitor the transition from the precursor ion (m/z 124) to a specific product ion (e.g., m/z 78).
- **Picolinic Acid-d4** (Internal Standard): Monitor the transition from the precursor ion (m/z 128) to a specific product ion (e.g., m/z 82).

3. Quantification:

- The concentration of picolinic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of picolinic acid and a fixed concentration of the internal standard.

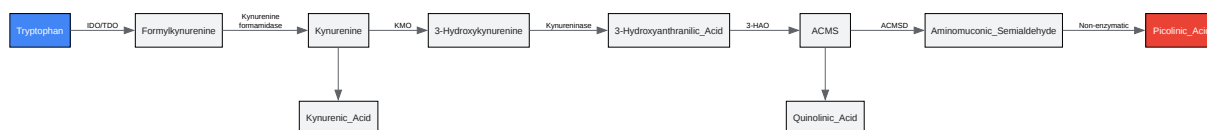
Biological Significance and Applications

Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[7] It plays several important roles in the body, including acting as a chelator of metal ions, an immunomodulator, and an antiviral agent.[8]

Signaling Pathways and Mechanisms of Action

Kynurenine Pathway

Picolinic acid is synthesized from tryptophan through a series of enzymatic reactions known as the kynurenine pathway. This pathway is a major route for tryptophan catabolism and produces several neuroactive and immunologically active molecules.[7]

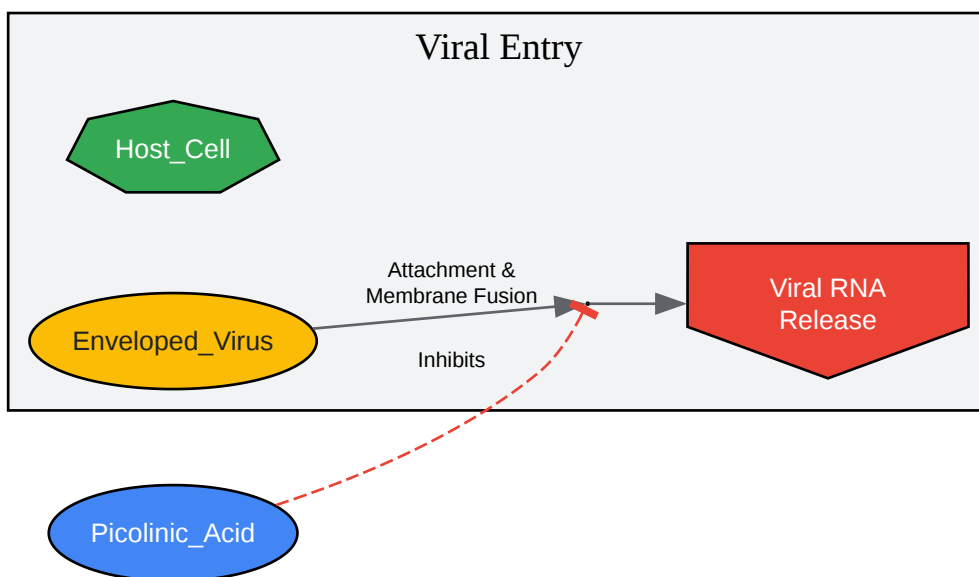


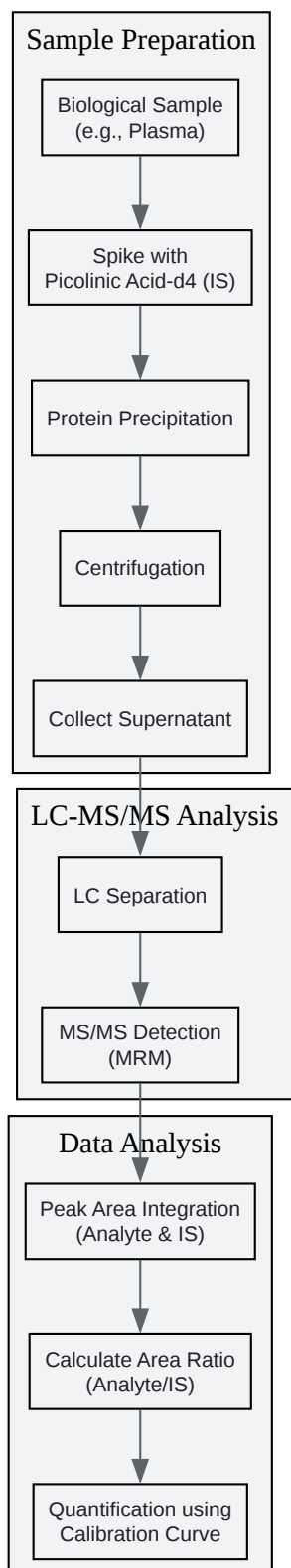
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Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Antiviral Mechanism

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid against enveloped viruses, including influenza A and SARS-CoV-2.[9] The proposed mechanism involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[8][10]





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